molecular formula C13H12FNO3S B14066208 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester CAS No. 870767-08-1

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester

Cat. No.: B14066208
CAS No.: 870767-08-1
M. Wt: 281.30 g/mol
InChI Key: CZDXPXAMFOLFCN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester is a synthetic organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a fluorine atom, a thiazole ring, and a benzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The benzoic acid moiety can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the thiazole ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using a strong base like NaH (Sodium hydride).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaH, KOH (Potassium hydroxide)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(4-hydroxy-thiazol-2-yl)-benzoic acid ethyl ester: Lacks the methyl group on the thiazole ring.

    2-Fluoro-4-(5-methyl-thiazol-2-yl)-benzoic acid ethyl ester: Lacks the hydroxy group on the thiazole ring.

    4-(4-Hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester: Lacks the fluorine atom.

Uniqueness

The unique combination of the fluorine atom, hydroxy group, and methyl group on the thiazole ring in 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester may confer distinct chemical and biological properties, such as enhanced reactivity or improved biological activity compared to similar compounds.

Properties

CAS No.

870767-08-1

Molecular Formula

C13H12FNO3S

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3

InChI Key

CZDXPXAMFOLFCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F

Origin of Product

United States

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